Sodium hexadecanoate-D31
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Overview
Description
Sodium hexadecanoate-D31, also known as sodium palmitate-D31, is an isotopically labeled compound with the molecular formula C16H33NaO2. It is a deuterated form of sodium palmitate, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research due to its unique properties and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium hexadecanoate-D31 is synthesized through the deuteration of palmitic acid. The process involves the reaction of palmitic acid with deuterated reagents such as d8-isopropanol in the presence of a catalyst like 10% platinum on activated carbon. The reaction is carried out at elevated temperatures (around 120°C) for 24 hours. The resulting deuterated palmitic acid is then neutralized with sodium hydroxide to form this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium hexadecanoate-D31 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form deuterated palmitic acid.
Reduction: It can be reduced to form deuterated hexadecanol.
Substitution: It can undergo substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include various metal salts and acids.
Major Products:
Oxidation: Deuterated palmitic acid.
Reduction: Deuterated hexadecanol.
Substitution: Various deuterated metal palmitates.
Scientific Research Applications
Sodium hexadecanoate-D31 has a wide range of applications in scientific research, including:
Chemistry: Used as a standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its isotopic labeling.
Biology: Employed in lipidomics studies to trace lipid metabolism and dynamics in biological systems.
Medicine: Utilized in drug delivery research to study the behavior of lipid-based drug carriers.
Mechanism of Action
The mechanism of action of sodium hexadecanoate-D31 is primarily related to its role as a deuterated fatty acid. In biological systems, it integrates into lipid membranes and can be used to trace lipid metabolism and dynamics. The deuterium atoms provide a distinct signal in NMR spectroscopy, allowing researchers to study the molecular targets and pathways involved in lipid metabolism .
Comparison with Similar Compounds
Sodium palmitate: The non-deuterated form of sodium hexadecanoate-D31.
Sodium stearate: Another fatty acid salt with a similar structure but a longer carbon chain.
Potassium hexadecanoate-D31: A potassium salt of deuterated palmitic acid
Uniqueness: this compound is unique due to its isotopic labeling with deuterium, which makes it particularly valuable in research applications that require precise tracing and analysis of lipid metabolism. Its deuterated nature provides distinct advantages in NMR spectroscopy and mass spectrometry, making it a preferred choice for studies involving lipidomics and drug delivery .
Properties
Molecular Formula |
C16H31NaO2 |
---|---|
Molecular Weight |
309.60 g/mol |
IUPAC Name |
sodium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoate |
InChI |
InChI=1S/C16H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+1/p-1/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2; |
InChI Key |
GGXKEBACDBNFAF-HXKBIXQXSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].[Na+] |
Origin of Product |
United States |
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